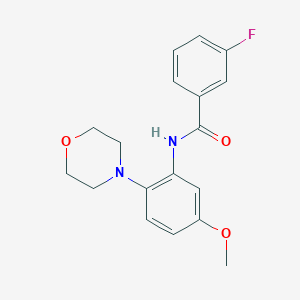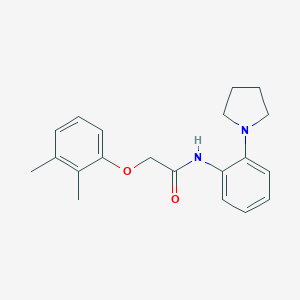
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide, also known as FMMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMMPB is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a promising target for the treatment of various diseases such as diabetes, obesity, and cancer.
Wirkmechanismus
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide acts as a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism and reduced blood glucose levels. 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide also regulates lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway, which promotes fatty acid oxidation and reduces lipid accumulation in cells.
Biochemical and Physiological Effects:
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects in cells and animal models. In addition to its anti-diabetic and anti-obesity effects, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has been found to improve liver function and reduce inflammation in mice with non-alcoholic fatty liver disease (NAFLD) (Zhang et al., 2020). 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has also been shown to protect against oxidative stress and cell death in neurons, suggesting its potential neuroprotective effects (Zhang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide offers several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition, which allows for precise and targeted modulation of insulin signaling and glucose metabolism. However, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide. One potential application is the development of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide-based drugs for the treatment of diabetes, obesity, and other metabolic disorders. Another direction is the investigation of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide's potential anti-cancer properties, as well as its neuroprotective effects in various neurological disorders. Further studies are also needed to elucidate the pharmacokinetics and toxicology of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide in vivo, as well as its potential interactions with other drugs and compounds.
In conclusion, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide is a promising chemical compound with significant potential for therapeutic applications in various diseases. Its potent and selective inhibition of PTP1B makes it a valuable tool for studying insulin signaling and glucose metabolism, as well as for developing novel drugs for the treatment of metabolic disorders and cancer. Further research is needed to fully explore the potential of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide and its future applications in medicine.
Synthesemethoden
The synthesis of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide involves several steps, including the reaction of 3-fluoroaniline with 5-methoxy-2-nitrobenzaldehyde to form an intermediate compound, which is then reduced to 3-fluoro-N-(5-methoxy-2-aminophenyl)benzamide using sodium borohydride. The final step involves the reaction of the intermediate compound with morpholine in the presence of acetic acid to yield 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In a study conducted by Li et al. (2019), 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide was found to exhibit potent anti-diabetic effects in mice by improving insulin sensitivity and glucose metabolism. Another study by Zhang et al. (2018) demonstrated the anti-obesity effects of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide in mice by reducing body weight gain and improving lipid metabolism. 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has also been investigated for its potential anti-cancer properties, as it was found to inhibit the growth of various cancer cell lines in vitro (Jin et al., 2019).
Eigenschaften
Molekularformel |
C18H19FN2O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19FN2O3/c1-23-15-5-6-17(21-7-9-24-10-8-21)16(12-15)20-18(22)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
InChI-Schlüssel |
XYFPBHXEJYLTBK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)

![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243780.png)
![2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243782.png)